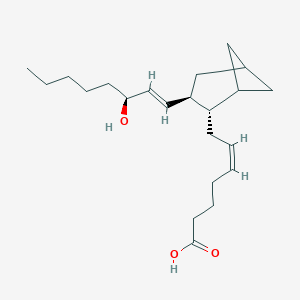
Carbocyclic thromboxane A2
Overview
Description
Carbocyclic thromboxane A2 is a synthetic analogue of thromboxane A2, a biologically active metabolite of arachidonic acid. Thromboxane A2 is known for its role in platelet aggregation, vasoconstriction, and smooth muscle proliferation. This compound mimics the biological activity of thromboxane A2 but is more stable, making it useful for research and therapeutic applications .
Scientific Research Applications
Carbocyclic thromboxane A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of thromboxane analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting thromboxane pathways
Mechanism of Action
Target of Action
Carbocyclic Thromboxane A2 (Carbocyclic TXA2) primarily targets the T-prostanoid (TP) receptor located on the cell surface . This receptor is a crucial component for the functioning of this potent bioactive lipid . The TP receptor plays a significant role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation .
Mode of Action
Carbocyclic TXA2 interacts with its target, the TP receptor, to induce multiple biological processes. It is formed by the action of the terminal synthase, thromboxane A2 synthase (TXA2S), on prostaglandin endoperoxide (PGH2) . This interaction results in changes such as platelet shape change, adhesion, and myosin light chain phosphorylation . It also mediates platelet aggregation and secretion .
Biochemical Pathways
The biochemical pathway of Carbocyclic TXA2 involves the cyclooxygenase pathway of arachidonic acid metabolism . The compound is a product of this pathway, leading to platelet activation, vascular and bronchial smooth muscle constriction, and smooth muscle proliferation . It’s also worth noting that TXA2 induces platelet degranulation via the Gq/PLC-beta pathway .
Pharmacokinetics
Carbocyclic TXA2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to the biologically inactive hemiacetal thromboxane B2 (TXB2) with a half-life of 30 seconds . Due to its short half-life, Carbocyclic TXA2 primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production .
Result of Action
The action of Carbocyclic TXA2 results in a concentration-dependent contraction of various arteries . It has acute and chronic effects in promoting platelet aggregation, vasoconstriction, and proliferation . Moreover, it’s implicated in a range of cardiovascular diseases and appears to play a role in some forms of renal disease .
Action Environment
The action of Carbocyclic TXA2 can be influenced by various environmental factors. For instance, it regulates the tumor microenvironment by modulating angiogenic potential, tumor ECM stiffness, and host immune response . Furthermore, the by-products of TXA2S are highly mutagenic and oncogenic, adding to the overall phenotype where TXA2 synthesis promotes tumor formation at various levels .
Future Directions
Recent studies suggest a role for several fatty acids and their metabolites, called lipokines, in the control of thermogenesis . The role of TxA2 signaling in producing the hierarchical structure of a platelet mass formed in response to vascular injury has been studied . Increased activity of TxA2 may play a role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma .
Biochemical Analysis
Biochemical Properties
Carbocyclic Thromboxane A2 interacts with several enzymes and proteins, primarily the T-prostanoid (TP) receptor . It is responsible for multiple biological processes, including platelet aggregation, vasoconstriction, and smooth muscle proliferation . The nature of these interactions is primarily regulatory, with this compound acting as a key modulator .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates platelet aggregation, which is a crucial step in the formation of blood clots .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with the TP receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be unstable in aqueous solutions, rapidly degrading into other compounds . Its effects on cellular function, such as platelet aggregation and vasoconstriction, are immediate and potent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low concentrations, it can cause significant changes in platelet aggregation and vasoconstriction . At high doses, it may lead to adverse effects .
Metabolic Pathways
This compound is involved in the cyclooxygenase pathway of arachidonic acid metabolism . It interacts with several enzymes in this pathway, including thromboxane A2 synthase, which catalyzes its formation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with specific transporters and binding proteins . Its localization and accumulation within cells can have significant effects on cellular function .
Subcellular Localization
It is known to interact with specific compartments or organelles within the cell, but the exact nature of these interactions and their effects on the activity of this compound are still being explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbocyclic thromboxane A2 is synthesized from prostaglandin endoperoxide (PGH2) through the action of thromboxane A2 synthase.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Carbocyclic thromboxane A2 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Comparison with Similar Compounds
Thromboxane A2: The natural analogue with similar biological activity but less stability.
Prostaglandin H2: The precursor in the biosynthesis of thromboxane A2.
Thromboxane B2: A biologically inactive metabolite of thromboxane A2
Uniqueness: Carbocyclic thromboxane A2 is unique due to its enhanced stability compared to natural thromboxane A2, making it more suitable for research and therapeutic applications. Its ability to mimic the biological activity of thromboxane A2 while being resistant to rapid degradation sets it apart from other similar compounds .
Properties
IUPAC Name |
(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNJZLXPXFNGN-GXTQQWMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74034-56-3 | |
| Record name | Carbocyclic thromboxane A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOCYCLIC THROMBOXANE A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbocyclic thromboxane A2 exert its effects?
A1: cTxA2 acts as a potent agonist at thromboxane A2/prostaglandin H2 receptors [, , , , , , , ]. Upon binding, it triggers a cascade of intracellular events, primarily involving calcium (Ca2+) signaling, leading to various physiological responses like vasoconstriction and smooth muscle cell proliferation [, , , ].
Q2: What is the role of calcium in this compound-induced vasoconstriction?
A2: cTxA2-induced vasoconstriction is highly dependent on calcium influx. Studies using calcium antagonists like nifedipine have shown significant attenuation of cTxA2-induced coronary constriction [, ]. This suggests that cTxA2 acts by promoting calcium entry into vascular smooth muscle cells, leading to contraction.
Q3: What are the downstream effects of this compound on smooth muscle cells?
A4: In rat aortic smooth muscle cells, cTxA2 stimulates a rapid increase in intracellular calcium concentration, followed by activation of mitogen-activated protein kinase (MAPK) and expression of growth-related genes like c-fos and egr-1 []. This signaling cascade ultimately leads to increased DNA synthesis and cell proliferation, indicating a potential role for cTxA2 in vascular remodeling.
Q4: Does this compound interact with other vasoactive substances?
A5: Yes, studies indicate a synergistic effect between cTxA2 and Angiotensin II in promoting DNA synthesis in smooth muscle cells []. Furthermore, cTxA2 appears to enhance contractions induced by various agonists, including serotonin, histamine, and prostaglandin F2α in bovine cerebral arteries, suggesting a complex interplay with other vasoactive mediators [].
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of cTxA2 is C20H32O4, and its molecular weight is 336.47 g/mol [, , ].
Q6: Is there any spectroscopic data available for this compound?
A7: Resonance Raman (RR) spectroscopy has been employed to study the interaction of cTxA2 with thromboxane synthase []. This technique provides insights into the heme environment of the enzyme and how it changes upon binding to substrate analogs like cTxA2.
Q7: How stable is this compound compared to thromboxane A2?
A8: cTxA2 is considerably more stable than the naturally occurring thromboxane A2, which has a half-life of approximately 30 seconds in physiological conditions [, ]. This increased stability makes cTxA2 a valuable tool for studying the biological effects of TxA2.
Q8: How do structural modifications of this compound affect its activity?
A9: Research on structural analogs of TxA2, such as pinane thromboxane A2 (PTA2), has shown that even minor alterations in the molecule can significantly impact its pharmacological profile [, ]. While cTxA2 acts as a potent agonist, some analogs exhibit antagonistic properties at thromboxane receptors.
Q9: What in vitro models have been used to study this compound?
A10: Isolated tissue preparations, such as aortic rings, tracheal smooth muscle, and mesenteric arteries from various species (rat, rabbit, dog, monkey) have been used extensively to study the vasoactive properties of cTxA2 [, , , , , , , ]. Additionally, cell culture models, particularly rat aortic smooth muscle cells, have provided insights into the intracellular signaling pathways activated by cTxA2 [].
Q10: What have in vivo studies revealed about the effects of this compound?
A11: In vivo studies, primarily in rabbit models, have demonstrated the potent vasoconstrictor effects of cTxA2. Administration of cTxA2 leads to significant increases in coronary perfusion pressure and can induce myocardial ischemia [, , ]. These effects highlight the potential role of TxA2 in cardiovascular diseases.
Q11: Are there any studies investigating the effects of this compound on the gastrointestinal tract?
A12: Yes, cTxA2 has been shown to induce contractions in the rat colon in vitro []. These contractions are inhibited by thromboxane A2 antagonists, indicating a receptor-mediated effect. Interestingly, cTxA2 appears to mimic the effects of prostaglandin D2 in this context, suggesting a potential overlap in their signaling pathways.
Q12: What is the effect of this compound on tracheal mucous?
A13: Research suggests that cTxA2 can increase tracheal mucous gel layer thickness [], indicating a potential role in airway mucus regulation.
Q13: Are there other thromboxane A2 analogs with distinct pharmacological profiles?
A14: Yes, besides cTxA2, other stable TxA2 analogs, such as U46619, have been developed and are widely used in research [, , , , , , , ]. These analogs often display different potencies and selectivities for thromboxane receptors, making them valuable tools for dissecting the complexities of TxA2 signaling.
Q14: When was this compound first synthesized, and what impact did it have on the field?
A15: The synthesis of cTxA2, along with another stable analog, pinane thromboxane A2 (PTA2), was a significant milestone in prostanoid research [, , ]. These stable analogs provided invaluable tools for investigating the biological activities of the short-lived TxA2, which was challenging to study directly.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


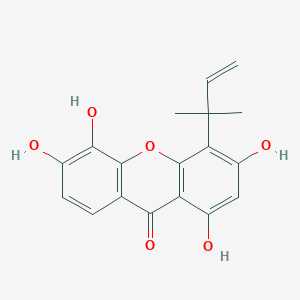
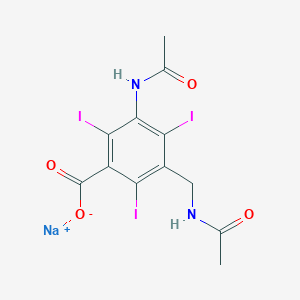

![4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B161689.png)
![N-[4-amino-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B161694.png)
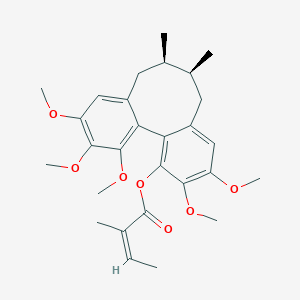
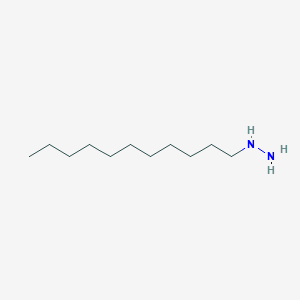
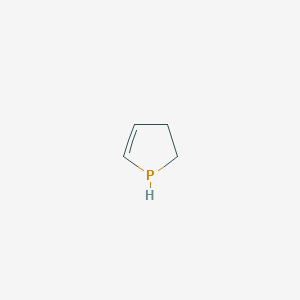

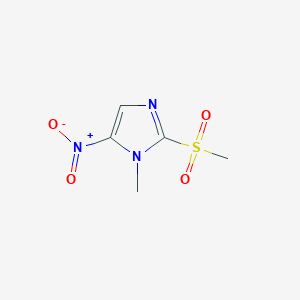
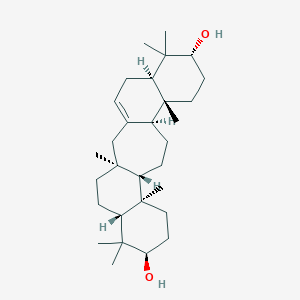

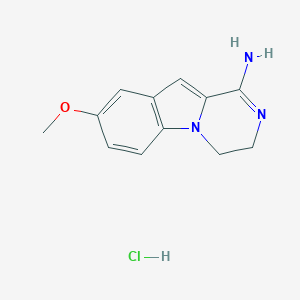
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)
